BenchChemオンラインストアへようこそ!

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

pKa modulation piperidine basicity CNS drug design

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate (CAS 1374655-95-4) is an N-Boc-protected gem‑difluorinated piperidine bearing a 5‑formyl substituent, with molecular formula C₁₁H₁₇F₂NO₃ and molecular weight 249.25 g·mol⁻¹. The compound combines three key structural features in a single building block: (i) a gem‑difluoro group at the 3‑position that substantially lowers piperidine basicity (predicted pKₐ ~6.51 for the parent 3,3‑difluoropiperidine, versus ~11.2 for unsubstituted piperidine) ; (ii) a Boc protecting group that enables orthogonal synthetic manipulation at the nitrogen center; and (iii) a formyl handle at the 5‑position providing a vector for reductive amination, olefination, or condensation chemistry.

Molecular Formula C11H17F2NO3
Molecular Weight 249.25 g/mol
Cat. No. B13065340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate
Molecular FormulaC11H17F2NO3
Molecular Weight249.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C=O
InChIInChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h6,8H,4-5,7H2,1-3H3
InChIKeyHQAKZHMARLSPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate: Structural Identity and Physicochemical Baseline for Procurement Evaluation


tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate (CAS 1374655-95-4) is an N-Boc-protected gem‑difluorinated piperidine bearing a 5‑formyl substituent, with molecular formula C₁₁H₁₇F₂NO₃ and molecular weight 249.25 g·mol⁻¹ . The compound combines three key structural features in a single building block: (i) a gem‑difluoro group at the 3‑position that substantially lowers piperidine basicity (predicted pKₐ ~6.51 for the parent 3,3‑difluoropiperidine, versus ~11.2 for unsubstituted piperidine) [1]; (ii) a Boc protecting group that enables orthogonal synthetic manipulation at the nitrogen center; and (iii) a formyl handle at the 5‑position providing a vector for reductive amination, olefination, or condensation chemistry. Computed physicochemical parameters reported by commercial suppliers include TPSA = 46.61 Ų, cLogP = 2.08, 0 H‑bond donors, and 3 H‑bond acceptors . These properties position the compound within lead‑like chemical space for fragment‑based and traditional medicinal chemistry programs.

Why In‑Class Boc‑Protected Formylpiperidines Cannot Be Interchanged: The Case for tert-Butyl 3,3-Difluoro-5-formylpiperidine-1-carboxylate


Piperidine building blocks with Boc protection and a formyl group exist in numerous regioisomeric and fluoro‑substituted variants, yet their physicochemical and biological performance diverges substantially depending on the exact fluorination pattern and formyl position. A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that both pKₐ and LogP are affected considerably by conformational preferences arising from the fluorination pattern, and that the distance between the fluorine atoms and the protonation center is a major determinant of basicity [1]. A head‑to‑head comparison of 3,3‑difluoro‑ versus 4,4‑difluoropiperidine scaffolds in dopamine D4 receptor antagonists revealed that shifting the gem‑difluoro group by one additional carbon away from the nitrogen alters the cLogP by approximately one full log unit and meaningfully changes CNS MPO scores [2]. Furthermore, chemoinformatic analysis of fluorinated piperidine fragments has established that the fluorination position directly modulates calculated pKₐ, which in turn correlates with predicted hERG channel affinity — a key cardiac safety parameter in drug discovery [3]. These data collectively demonstrate that simple substitution of one Boc‑protected difluoro‑formylpiperidine isomer for another is pharmacochemically unsound without explicit comparative data supporting interchangeability.

Quantitative Differentiation of tert-Butyl 3,3-Difluoro-5-formylpiperidine-1-carboxylate Against Its Closest Structural Analogs


Basicity Modulation: ΔpKₐ ≈ 3.1–3.2 Units Lower for 3,3-Difluoro vs. 4,4-Difluoropiperidine Scaffolds

The gem‑difluoro substitution at the 3‑position of the piperidine ring reduces the basicity of the ring nitrogen far more effectively than the 4,4‑difluoro isomer. The Melnykov et al. (2023) systematic study reported ΔpKₐ = 3.14–3.15 between the 3,3‑difluoro and 4,4‑difluoro piperidine pair [1]. The predicted pKₐ of unsubstituted 3,3‑difluoropiperidine is 6.51 ± 0.10, versus approximately 8.2 for 4,4‑difluoropiperidine [2]. In a direct medicinal chemistry application, the Saeedi et al. (2025) study confirmed that moving the gem‑difluoro from the 3‑position to the 4‑position shifted cLogP by approximately one full log unit, attributable to the pKₐ change [3].

pKa modulation piperidine basicity CNS drug design gem-difluoro effect

Metabolic Stability Advantage of the 3,3-Difluoropiperidine Scaffold: Class-Level Evidence of High Intrinsic Microsomal Stability

In a comprehensive experimental survey of intrinsic microsomal clearance across mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives, Melnykov et al. (2023) demonstrated high metabolic stability for all difluorinated piperidine compounds studied (the sole exception being the 3,3‑difluoroazetidine derivative, which belongs to a different ring system) [1]. In contrast, a separate study by Saeedi et al. (2025) explicitly reported that the 4,4‑difluoropiperidine ether‑based D4 antagonist series exhibited 'poor microsomal stability' and high plasma protein binding [2]. While the target compound itself (N‑Boc protected) has not been subjected to published microsomal clearance measurements, the class‑level inference from the parent 3,3‑difluoropiperidine scaffold indicates a more favorable metabolic stability profile compared to the 4,4‑difluoro series.

metabolic stability microsomal clearance CYP450 fluorine effect

hERG Liability Modulation: Fluorination Position‑Dependent pKₐ Correlates with Cardiac Safety Prediction

Le Roch et al. (2024) conducted a chemoinformatic analysis of a library of fluorinated piperidines and demonstrated that fluorination position modulates the calculated pKₐ of the piperidine nitrogen, which in turn correlates with predicted affinity for hERG channels — a primary determinant of drug‑induced QT prolongation and cardiac toxicity risk [1]. The 3,3‑difluoro substitution pattern, by substantially lowering the pKₐ below the threshold associated with strong hERG binding (typically associated with more basic amines), is predicted to confer a more favorable cardiac safety profile compared to less basic piperidine analogs. The Saeedi et al. study further illustrates this principle: the 3,3‑difluoro scaffold showed lower cLogP and different CNS MPO profiles compared to the 4,4‑difluoro series, driven by the pKₐ difference [2].

hERG channel cardiac safety pKa-dependent off-target risk chemoinformatics

Dual Orthogonal Handles: Simultaneous Boc Protection and 5‑Formyl Group Enable Divergent Derivatization Strategies Not Possible with 4‑Formyl or 3‑Formyl Isomers

The 5‑formyl substituent on the 3,3‑difluoropiperidine scaffold provides a distinct exit vector for C–C and C–N bond formation compared to the 4‑formyl isomer (CAS 1373503-65-1) and the 4,4‑difluoro‑3‑formyl isomer (CAS 1373503-71-9) . The target compound (CAS 1374655-95-4) has been reported as commercially available at 98% purity , and the analogous 3,3‑difluoro‑5‑(hydroxymethyl)piperidine‑1‑carboxylate was employed as a key intermediate in D4R antagonist SAR exploration (Saeedi et al. 2025), demonstrating the 5‑position as a productive derivatization vector [1]. The orthogonality between the Boc group (removable under acidic conditions) and the aldehyde (participates in reductive amination, Grignard additions, and Wittig chemistry) enables sequential, chemoselective diversification at two distinct positions without protecting group conflicts.

orthogonal protecting groups reductive amination parallel synthesis medicinal chemistry vectors

cLogP and TPSA Positioning for CNS Drug Likeness: Favorable Computed Parameters Within Lead-Like Chemical Space

Computed physicochemical properties from vendor data (TPSA = 46.61 Ų, cLogP = 2.08) place the target compound within favorable ranges for CNS drug discovery according to widely accepted multiparameter optimization criteria (CNS MPO: TPSA < 90 Ų; cLogP 1–4). By contrast, the 4,4‑difluoro isomer scaffold was reported to produce compounds with cLogP values that were approximately one log unit higher (cLogP > 5.0 for certain analogs), which drove CNS MPO scores below 4.0 [1]. The lower cLogP of the 3,3‑difluoro scaffold is a direct consequence of the enhanced polarity imparted by the gem‑difluoro group at the 3‑position, consistent with the 'Janus face' (facially polarized) phenomenon described by Melnykov et al. for certain fluorinated piperidine conformations [2].

CNS MPO LipE lead-likeness blood-brain barrier penetration

Priority Procurement Scenarios for tert-Butyl 3,3-Difluoro-5-formylpiperidine-1-carboxylate Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Requiring Reduced hERG Liability and Favorable Brain Penetration Parameters

Programs targeting CNS indications — particularly those where the 4,4‑difluoropiperidine scaffold has yielded potent but metabolically unstable or high‑cLogP leads — should prioritize the 3,3‑difluoro‑5‑formyl building block. The ~3‑unit lower pKₐ (6.51 vs. 8.2 for the 4,4‑difluoro scaffold) translates to reduced predicted hERG affinity [1] and more favorable CNS MPO scores due to intrinsically lower cLogP [2]. The 5‑formyl group provides a derivatization handle that projects a distinct vector from the more commonly explored 4‑position, enabling access to novel intellectual property space for blood‑brain barrier‑penetrant kinase inhibitors, as exemplified by the 5‑substituted difluoropiperidine patent literature targeting VEGFR2 and FYN kinases for glioma and Alzheimer's disease [3].

Fragment-Based Drug Discovery (FBDD) Libraries Seeking Enhanced 3D Character and Metabolic Stability

The gem‑difluoro motif introduces significant three‑dimensional character to the piperidine scaffold, a property increasingly valued in fragment‑based drug discovery for accessing novel chemical space and improving target selectivity [1]. The 3,3‑difluoro‑5‑formyl building block combines this 3D character with an aldehyde handle suitable for fragment growing via reductive amination or olefination, while the systematic metabolic stability data from the Melnykov study [2] support the difluoropiperidine class as having high intrinsic microsomal stability — a critical attribute for fragment hits that must withstand rigorous triage cascades.

Parallel Synthesis of Diverse Piperidine Libraries Requiring Orthogonal N‑Boc/Aldehyde Functionalization

Laboratories conducting parallel synthesis of substituted piperidine libraries benefit from the orthogonal protection strategy inherent in this building block: the N‑Boc group can be removed under acidic conditions (TFA or HCl/dioxane) to reveal a secondary amine for further elaboration, while the aldehyde remains intact for simultaneous or sequential diversification via reductive amination, Grignard chemistry, or Wittig olefination [1]. This orthogonal reactivity is not achievable with non‑Boc‑protected formylpiperidines or with building blocks lacking the aldehyde functionality. The 5‑formyl position has been validated as a productive diversification vector in peer‑reviewed SAR campaigns [2].

Replacement of 4,4‑Difluoropiperidine Scaffolds Showing Poor Microsomal Stability or Excessive Lipophilicity

Medicinal chemistry teams encountering poor microsomal stability or cLogP > 5.0 with 4,4‑difluoropiperidine‑containing leads (as explicitly documented by Saeedi et al. 2025 for the D4R antagonist series) [1] should evaluate the 3,3‑difluoro‑5‑formyl building block as a direct scaffold‑hopping replacement. The cLogP reduction of approximately one log unit [1], combined with the class‑level evidence for high metabolic stability of 3,3‑difluoropiperidine derivatives [2], offers a rational strategy for improving pharmacokinetic and physicochemical profiles without sacrificing the gem‑difluoro motif's beneficial effects on conformation and target binding.

Quote Request

Request a Quote for tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.